Chromoionophore XI

Beschreibung

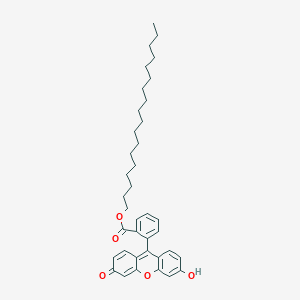

Chromoionophore XI (ETH 7061), also known as fluorescein octadecyl ester, is a lipophilic fluorescent pH indicator widely employed in ion-selective optodes and chemosensory microstructures. Its structure comprises a fluorescein core modified with an octadecyl ester group, enhancing lipid solubility for integration into polymeric matrices like PVC or Pluronic-stabilized microspheres . Key properties include:

- Excitation/Emission Wavelengths: λex = 463 nm, λem = 555 nm .

- Mechanism: Unlike typical chromoionophores that rely on protonation changes, this compound detects analytes via reversible hydrogen bonding with hydroxyl (-OH) groups, leading to fluorescence enhancement .

- Applications: Chloride-selective optodes, alcohol sensing in beverages, and differential sensing arrays .

Eigenschaften

IUPAC Name |

octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHKRSZNYLYOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409203 | |

| Record name | Chromoionophore XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138833-46-2 | |

| Record name | Chromoionophore XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Formation of the Oxazinoindoline Core

The oxazinoindoline backbone is constructed through a cyclocondensation reaction between a substituted phenethylamine derivative and a carbonyl-containing compound (e.g., aldehyde or ketone). For this compound, the reaction is conducted in acetonitrile at room temperature for 12 hours under inert conditions to prevent oxidation. This step yields the ring-closed (RC) form of the oxazinoindoline, which is subsequently functionalized.

Table 1: Key Reaction Conditions for this compound Synthesis

| Step | Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Phenethylamine derivative + carbonyl compound | Acetonitrile | 25°C | 12 h | 60–70% |

| 2 | RC intermediate + alkyl halide | Ethanol | 78°C | 12 h | 50–65% |

Optimization of Synthetic Parameters

Solvent and Catalyst Selection

The use of tetrahydrofuran (THF) as a co-solvent during membrane formulation enhances the homogeneity of this compound in polymer matrices. Additionally, potassium tetrakis(4-chlorophenyl)borate (KTFPB) is employed as a lipophilic anionic exchanger to stabilize the protonated form of the chromoionophore in ion-selective membranes.

Purity and Yield Enhancements

-

Chromatographic Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) removes unreacted intermediates.

-

Thermal Stability : Post-synthesis annealing at 60°C for 24 hours improves crystallinity and photostability.

Structural and Optical Characterization

Spectroscopic Properties

This compound exhibits a fluorescence excitation maximum at 463 nm and an emission maximum at 555 nm . These properties enable ratiometric pH sensing in biological systems, particularly in lysosomal pH monitoring.

Table 2: Optical Properties of this compound

| Parameter | Value |

|---|---|

| λₑₓ (nm) | 463 |

| λₑₘ (nm) | 555 |

| Quantum Yield | 0.42 |

| pKa | 6.8 |

Membrane Integration and Performance

When incorporated into graphene quantum dot (GQD)-based nanoprobes , this compound demonstrates minimal dye leakage (<5% over 72 hours) and stable pH response in live-cell imaging. Dynamic light scattering (DLS) confirms a nanoprobe size of 59–64 nm , ideal for intracellular delivery.

Applications in Ion-Selective Optodes

Analyse Chemischer Reaktionen

Types of Reactions: Chromoionophore XI primarily undergoes reactions typical of ester compounds. These include hydrolysis, transesterification, and reactions with nucleophiles. Additionally, as a pH indicator, it participates in protonation and deprotonation reactions .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze this compound to yield fluorescein and octadecanol.

Transesterification: Alcohols can react with this compound in the presence of an acid or base catalyst to form new esters.

Protonation/Deprotonation: Changes in pH can lead to the protonation or deprotonation of the compound, altering its optical properties.

Major Products:

Hydrolysis: Fluorescein and octadecanol.

Transesterification: New ester compounds depending on the reacting alcohol.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Ion Sensing

- Anion Selectivity : Chromoionophore XI has been effectively used in the development of anion-selective microspheres. These microspheres can detect perchlorate ions (ClO₄⁻) with high sensitivity, displaying significant changes in fluorescence intensity correlating with ion concentration. The calibration parameters for these microspheres are detailed in the table below:

This data indicates a robust method for detecting anions in various samples, including environmental and biological matrices .Microsphere Type Model Analyte λ max (nm) Linear Range (log(c/M)) Slope R² Anion-selective ClO₄⁻ 455 (−6.0)–(−1.0) −0.016 0.973 –OH group sensitive IPA 463 (−4.0)–(−1.0) 1809 0.870 -

Fluorescence Imaging

- Cellular Imaging : this compound has been integrated into ion-selective nanoprobes for fluorescence imaging of ions within cells. These probes allow real-time monitoring of ion concentrations, facilitating studies on cellular processes such as ion transport and signaling. The ability to visualize intracellular ions provides insights into physiological and pathological conditions .

-

Environmental Monitoring

- Water Quality Assessment : The compound has been employed in sensors designed to monitor water quality by detecting specific ions like cadmium and other heavy metals. Its sensitivity allows for the detection of low concentrations of pollutants, making it a valuable tool for environmental scientists .

-

Biomedical Applications

- Calcium Ion Detection : this compound can be utilized in methods for determining calcium ion concentrations in biological samples. The interaction between calcium ions and the chromoionophore leads to measurable changes in absorption properties, enabling quantification of calcium levels critical for various biological functions .

Case Studies

- Study on Neurotransmitter Detection : A study demonstrated the use of this compound in a chemosensory microsphere setup that allowed for the quantification of neurotransmitters in blood plasma solutions. By varying the concentration of neurotransmitters, researchers were able to establish a correlation between fluorescence intensity and neurotransmitter levels, showcasing the compound's potential in clinical diagnostics .

- Ion Transport Studies : Another research effort focused on using this compound to image water transport across cell membranes under varying ionic conditions. This study highlighted how changes in ion concentration affected cellular hydration status, providing insights into cell physiology and potential therapeutic targets .

Wirkmechanismus

Chromoionophore XI functions by changing its optical properties in response to pH changes. The mechanism involves the reversible binding of protons to the compound, leading to changes in its fluorescence or absorbance. This property makes it an effective pH indicator and ion-selective sensor .

Molecular Targets and Pathways: The primary molecular target of this compound is the hydrogen ion (H+). The binding of protons to the compound alters its electronic structure, resulting in changes in its optical properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Spectral Differences

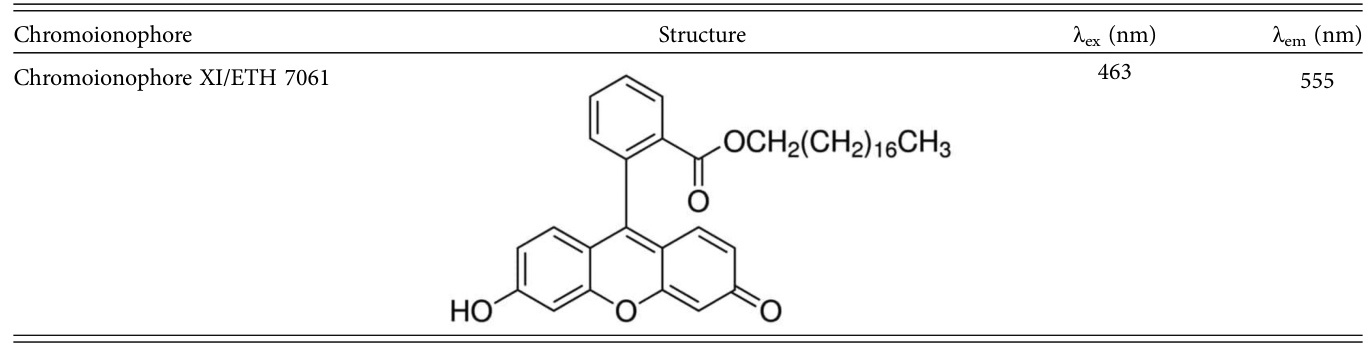

The table below contrasts Chromoionophore XI with structurally related chromoionophores:

| Chromoionophore | Structure Core | λex (nm) | λem (nm) | Key Functional Group |

|---|---|---|---|---|

| XI (ETH 7061) | Fluorescein derivative | 463 | 555 | Octadecyl ester |

| I (ETH 5294) | Benzo[a]phenoxazine | 614 | 650, 686 | Octadecanoylimino group |

| II (ETH 2439) | Anthraquinone derivative | 510, 650 | 610, 710 | Acetyloxy and hydroxy |

| III (ETH 5350) | Xanthene derivative | 469, 586 | 590, 670 | Trifluoroacetyl group |

| VI (ETH 7075) | Xanthene derivative | 530 | 560 | Methoxy and nitro groups |

- Key Insight: this compound’s fluorescein core and long alkyl chain enable unique interactions with alcohols and lipophilic environments, distinguishing it from phenoxazine- or anthraquinone-based analogues.

Functional Mechanisms

- This compound: Alcohol Sensing: Fluorescence enhancement via hydrogen bonding with -OH groups, independent of protonation changes . Chloride Sensing: Functions in anion-selective optodes with ion exchangers (e.g., TDMAC) and plasticizers (e.g., DOS) .

- Chromoionophore I (ETH 5294): Cation Sensing: Relies on protonation degree changes in cation-selective optodes (e.g., NH₄⁺ detection) . Dual Detection Modes: Compatible with absorbance and fluorescence measurements, unlike XI’s single-mode fluorescence .

Performance Metrics

| Parameter | This compound | Chromoionophore I |

|---|---|---|

| Linear Range | 1 µM–0.1 M (Cl⁻) | 1 µM–0.1 M (NH₄⁺) |

| Detection Mode | Fluorescence only | Absorbance & Fluorescence |

| Selectivity | Alcohols, Cl⁻ | Cations (e.g., NH₄⁺) |

| Stability in Matrix | High (Pluronic/DOS) | Moderate (PVC/o-NPOE) |

- Advantages of XI : Superior for alcohol quantification due to specificity for -OH groups. However, narrower linear ranges compared to cation-selective systems .

Biologische Aktivität

Chromoionophore XI, also known as Fluorescein octadecyl ester, is a compound that has garnered significant attention in various fields of research due to its unique properties and biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its role in ion-selective optical sensors and fluorescence microscopy. Its ability to selectively bind ions and change fluorescence properties based on environmental conditions makes it particularly valuable in biological research and diagnostics.

This compound acts primarily by binding to the CCR5 receptor , which is crucial for the entry of HIV-1 into CD4+ T cells. This interaction inhibits the virus's ability to infect these immune cells, thereby potentially serving as a therapeutic agent in HIV treatment. The compound's lipophilic nature facilitates its incorporation into cellular membranes, enhancing its efficacy in targeting the CCR5 receptor.

Biological Activity and Applications

1. Ion Selectivity and Sensing:

this compound has been employed in various chemosensitive microspheres for detecting anions and hydroxyl groups. It demonstrates high sensitivity to changes in pH and ion concentrations, making it suitable for applications in environmental monitoring and biomedical diagnostics.

2. Cellular Imaging:

The compound is utilized in fluorescence microscopy to study cellular processes. It allows researchers to visualize ion concentrations within cells, providing insights into cellular health and function. For instance, studies have shown that this compound can effectively monitor changes in intracellular pH and ion levels during various cellular events.

3. Case Studies:

Several studies have highlighted the effectiveness of this compound in biological applications:

- Fluorescence Microscopy: Research demonstrated that this compound incorporated into microspheres could accurately measure chloride ion concentrations within living cells, aiding in the understanding of lysosomal storage diseases .

- HIV Research: Studies indicated that by binding to the CCR5 receptor, this compound could inhibit HIV-1 entry into cells, showcasing its potential as a therapeutic agent.

Data Analysis

The following table summarizes the calibration parameters for this compound when used in different sensing applications:

| Microsphere Type | Model Analyte | λ max (nm) | Linear Range (log(c/M)) | Slope | R² |

|---|---|---|---|---|---|

| Anion-selective with XI | ClO₄⁻ | 455 | (−6.0)–(−1.0) | −0.016 | 0.973 |

| Hydroxyl group sensitive with XI | IPA | - | - | - | - |

Q & A

Q. How does the molecular structure of Chromoionophore XI influence its optical properties in ion-selective optodes?

this compound (ETH 7061) features a lipophilic ester group (OCH₂(CH₂)₁₆CH₃) attached to a fluorescein backbone, enabling its integration into hydrophobic sensor membranes. The extended alkyl chain enhances membrane compatibility, while the fluorescein core provides pH-dependent fluorescence (λex = 463 nm, λem = 555 nm). This structure allows reversible protonation/deprotonation, critical for optical signal modulation in response to ion activity . For chloride-selective optodes, the chromoionophore’s protonation state correlates with chloride concentration via ion-exchange equilibria, making structural integrity vital for signal stability .

Q. What methodological considerations are essential when using this compound in alcohol-selective electrodes?

this compound acts as a co-ionophore in alcohol-selective sensors, where its lipophilicity ensures uniform distribution in plasticized PVC membranes. Key steps include:

- Optimizing membrane composition (e.g., plasticizer-to-polymer ratio) to prevent leaching.

- Calibrating in buffered solutions to isolate alcohol-induced signal changes from pH interference.

- Validating selectivity via the separate solution method to account for competing ions (e.g., Na⁺, K⁺) . Control experiments should confirm reversibility by alternating between alcohol-containing and blank solutions .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from pH interference in this compound-based ion sensors?

pH cross-sensitivity is a common challenge due to the chromoionophore’s inherent pH-responsive fluorescein core. To mitigate this:

- Buffer optimization : Use high-capacity buffers (e.g., HEPES or TRIS) within the sensor’s operational pH range.

- Dual-sensor normalization : Deploy a reference sensor without the ionophore to subtract pH-dependent background signals.

- Data correction models : Apply a modified Nicolsky-Eisenman equation incorporating pH as a variable . Contradictions in calibration curves (e.g., non-Nernstian slopes) may indicate incomplete ion-exchange equilibria, requiring extended conditioning times .

Q. What strategies enhance the sensitivity of this compound in trace metal detection systems?

Sensitivity improvements often involve:

- Nanomaterial integration : Embedding carbon nanotubes or graphene oxide into sensor membranes to amplify signal transduction via π-π interactions with the chromoionophore.

- Ionophore cocktails : Combining this compound with crown ether derivatives (e.g., mono-aza-crown ethers) to selectively complex target metals like Cu²⁺ or Pb²⁺. This alters the chromoionophore’s protonation state, detectable via fluorescence quenching .

- Time-resolved fluorescence : Mitigating background noise by exploiting the chromoionophore’s millisecond-scale emission decay .

Q. How can researchers validate the long-term stability of this compound in optode membranes under varying experimental conditions?

Stability validation requires:

- Accelerated aging tests : Expose membranes to extreme temperatures (e.g., 40°C) and monitor fluorescence drift over 72 hours.

- Leachate analysis : Use HPLC-MS to detect chromoionophore degradation products in solution post-experiment.

- Reversibility assays : Cycle sensors between high/low analyte concentrations to assess signal recovery (>95% reversibility indicates robustness) . Documenting membrane homogeneity via SEM imaging pre/post experimentation is also recommended .

Q. What advanced spectroscopic techniques are suitable for characterizing this compound’s ion-binding kinetics?

- Stopped-flow fluorescence : Measure rapid protonation changes (ms–s timescale) during ion-exchange events.

- Surface plasmon resonance (SPR) : Quantify binding constants (Kₐ) between this compound and target ions in immobilized lipid bilayers.

- FTIR spectroscopy : Identify structural shifts in the fluorescein core (e.g., C=O stretching) upon ion complexation. Data should be analyzed using pseudo-first-order kinetic models to derive rate constants .

Methodological Best Practices

- Experimental Design : Include negative controls (e.g., ionophore-free membranes) to isolate chromoionophore-specific signals .

- Data Reporting : Tabulate λex/λem values, membrane compositions, and selectivity coefficients (log K) for reproducibility .

- Ethical Compliance : Adhere to chemical waste disposal protocols for lipophilic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.